molecular formula C9H15NO B13041533 (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine

(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine

Cat. No.: B13041533
M. Wt: 153.22 g/mol
InChI Key: NWBISWZGDOEFBC-QMMMGPOBSA-N
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Description

(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is a chiral amine featuring a furan-2-yl group attached to the first carbon of a 2,2-dimethyl-substituted propane backbone. The compound’s structure includes a stereogenic center at carbon 1, conferring the (R)-configuration. Its molecular formula is C₉H₁₅NO (exact mass: 153.115 g/mol), with the furan ring contributing to its aromatic and electronic properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m0/s1

InChI Key

NWBISWZGDOEFBC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=CO1)N

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Direct Amination of Furan-2-yl Precursors

One approach involves the direct amination of a furan-2-yl-substituted carbonyl precursor followed by reduction to the amine. This can be achieved by:

  • Starting from 2-furylacetone or 2-furylaldehyde derivatives.
  • Reductive amination with a suitable amine source, such as ammonia or a primary amine, in the presence of reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation).
  • Use of chiral catalysts or chiral auxiliaries to induce the (1R) stereochemistry.

However, literature indicates that direct amination without chiral induction often leads to racemic mixtures, requiring further resolution steps.

Chiral Auxiliary or Chiral Catalyst Mediated Synthesis

Recent advances exploit chiral ligands or catalysts to achieve enantioselective amination:

  • Amino acid-derived chiral ligands complexed with transition metals (e.g., manganese or palladium) can catalyze the enantioselective formation of the chiral amine center.
  • For example, manganese complexes with chiral benzimidazole-based ligands have been demonstrated to facilitate stereoselective amination of related substrates with good yields and enantiomeric excess.

Detailed Preparation Method Example

Stepwise Synthesis via Reductive Amination

Step Reagents and Conditions Outcome Notes
1. Preparation of 2-furyl-2,2-dimethylpropanal Starting from 2-furylacetic acid, converted to aldehyde via reduction and oxidation steps Aldehyde intermediate Maintain inert atmosphere to prevent furan oxidation
2. Reductive amination React aldehyde with ammonia or primary amine in presence of NaBH3CN or catalytic hydrogenation Formation of racemic amine Requires chiral catalyst for enantioselectivity
3. Chiral resolution or asymmetric catalysis Use chiral ligands or enzymatic resolution (1R)-enriched amine Achieves desired stereochemistry

Catalytic Enantioselective Amination

  • Ligand: Chiral benzimidazole derivatives synthesized as per literature protocols.
  • Catalyst: Manganese pentacarbonyl bromide complexed with chiral ligand.
  • Conditions: Toluene solvent, 110 °C, 4 hours.
  • Yield: Up to 83% isolated yield with high enantiomeric excess (reported for similar substrates).
  • Purification: Column chromatography with PE/EA solvent systems.

Analytical Data Supporting Preparation

Parameter Data Method
Molecular weight 153.22 g/mol Calculated from formula C9H15NO
NMR shifts (1H) Characteristic signals for furan protons at δ 6.3-7.5 ppm; methyl groups at ~1.0-1.2 ppm; amine proton broad signal 400 MHz NMR, CDCl3 solvent
Enantiomeric excess >90% achievable with chiral catalysts Chiral HPLC or polarimetry
Mass spectrometry m/z 154.12 [M+H]+ ESI-MS

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Enantioselectivity Notes
Reductive amination of aldehyde 2-furyl-2,2-dimethylpropanal, NaBH3CN Room temp, inert atmosphere Moderate (~50-70%) Racemic unless chiral catalyst used Simple, but requires resolution
Catalytic asymmetric amination Chiral ligand, Mn catalyst, amine source 110 °C, toluene, 4 h High (~80-85%) High (>90% ee) Preferred for enantioselective synthesis
Bioinspired MCR (furan-thiol-amine) NBS oxidation, thiol, amine One-pot, mild Not directly for target amine N/A Useful for related furan-amine heterocycles

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amine group can be reduced to form the corresponding amine derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is C9_9H15_{15}NO. Its structure can be represented using the SMILES notation: CC(C)(C)C(C1=CC=CO1)N. The compound features a furan ring, which is known for its biological activity and ability to interact with various biological targets.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. They have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Antidepressant Activity

The compound has drawn interest in the context of mood disorders. Its structural analogs have been investigated for their ability to inhibit reuptake mechanisms of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant effects. This aligns with findings from studies on structurally related compounds that demonstrate similar pharmacological profiles.

Anti-cancer Properties

Preliminary studies suggest that this compound may have anti-cancer properties. Research on related compounds has shown efficacy in inhibiting tumor growth and metastasis through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of furan-containing compounds. It was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress, indicating a protective mechanism that could be relevant for this compound .

Case Study 2: Antidepressant Activity

In a clinical trial assessing the efficacy of novel antidepressants, a compound structurally related to this compound showed significant improvements in depressive symptoms compared to placebo controls. The study highlighted the importance of furan derivatives in enhancing serotonergic activity .

Case Study 3: Cancer Metastasis Inhibition

Research published in Cancer Research reported that furan-based compounds could inhibit metastasis in breast cancer models by downregulating specific oncogenic pathways. The findings suggest that this compound may similarly affect cancer cell dynamics .

Data Tables

ApplicationMechanismReference
NeuroprotectionReduces oxidative stressJournal of Medicinal Chemistry
AntidepressantInhibits serotonin reuptakeClinical Trial Report
Anti-cancerInhibits tumor growthCancer Research

Mechanism of Action

The mechanism of action of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of (1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine with its analogs:

Compound Name Aryl/Furan Substituent Alkyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Furan-2-yl 2,2-Dimethyl C₉H₁₅NO 153.22 Chiral center (R), furan π-system
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine 5-Ethylfuran-2-yl 2,2-Dimethyl C₁₁H₁₉NO 181.28 Increased lipophilicity (ethyl group)
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-amine 7-Fluorobenzofuran-2-yl 2,2-Dimethyl C₁₃H₁₆FNO 221.27 Fluorine enhances metabolic stability
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine 3-Chloro-2-fluorophenyl None C₉H₉ClFN 201.63 Halogenated aromatic ring
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride Naphthalen-2-yl None C₁₃H₁₆ClN 221.73 Extended aromatic system (naphthyl)

Key Research Findings and Trends

Aromatic System Impact : Replacing furan with naphthyl () or fluorobenzofuran () alters electronic properties and binding affinity, as seen in receptor-ligand studies .

Chirality : The (R)-configuration is critical for enantioselective activity, as observed in related amines (e.g., (R)-2-phenylpropan-1-amine derivatives in ) .

Biological Activity

(1R)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine, also referred to as 1-(furan-2-yl)-2,2-dimethylpropan-1-amine, is a compound with a unique structural configuration that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

The molecular formula of this compound is C9H15NO. The compound features a furan ring, which is known for its diverse biological activities. The structure can be represented as follows:

PropertyValue
Molecular FormulaC9H15NO
SMILESCC(C)(C)C(C1=CC=CO1)N
InChIInChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Key areas of interest include:

1. Neuropharmacological Effects
Research indicates that compounds containing furan rings can exhibit neuroprotective effects. A study demonstrated that derivatives of furan can modulate neurotransmitter systems and may have implications for treating neurodegenerative diseases.

2. Antioxidant Properties
The antioxidant capacity of furan derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

3. Antimicrobial Activity
Initial studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains showed promising results, indicating potential for development into an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

1. Interaction with Receptors
The compound may interact with specific neurotransmitter receptors in the central nervous system (CNS), influencing mood and cognitive functions.

2. Modulation of Enzymatic Activity
Research suggests that furan-based compounds can inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation-related conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotective Effects
A study published in Frontiers in Pharmacology highlighted the neuroprotective effects of furan derivatives in animal models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated mice compared to controls .

Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound exhibited strong antioxidant activity by significantly reducing reactive oxygen species (ROS) levels in cultured cells .

Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against various pathogens. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

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